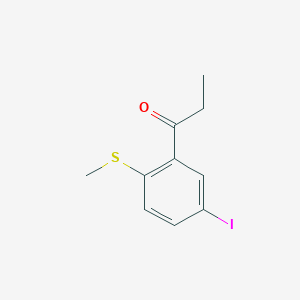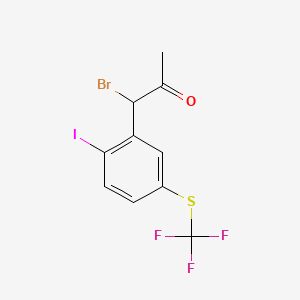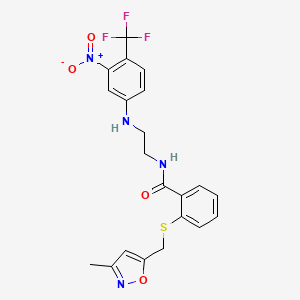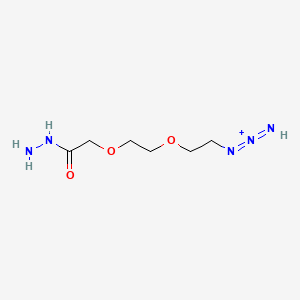
N3-PEG2-Hydrzide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N3-PEG2-Hydrzide is a polyethylene glycol (PEG)-based compound that contains an azide group and a hydrazide group. This compound is often used as a linker in various chemical and biological applications, particularly in the synthesis of PROTACs (PROteolysis TArgeting Chimeras). The azide group allows for click chemistry reactions, while the hydrazide group can form stable bonds with aldehydes and ketones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-PEG2-Hydrzide typically involves the reaction of a PEG derivative with an azide group and a hydrazide group. One common method is to start with a PEG diol, which is then reacted with tosyl chloride to form a tosylate intermediate. This intermediate is then reacted with sodium azide to introduce the azide group. Finally, the azide-PEG compound is reacted with hydrazine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N3-PEG2-Hydrzide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkynes to form triazoles.
Hydrazone Formation: The hydrazide group can react with aldehydes and ketones to form hydrazones.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate.
Hydrazone Formation: Typically carried out in the presence of an acid catalyst, such as acetic acid, under mild conditions.
Major Products Formed
Triazoles: Formed from the CuAAC reaction.
Hydrazones: Formed from the reaction with aldehydes and ketones.
Scientific Research Applications
N3-PEG2-Hydrzide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of new materials and coatings with specific functional properties.
Mechanism of Action
The mechanism of action of N3-PEG2-Hydrzide involves its ability to form stable bonds with other molecules through its azide and hydrazide groups. The azide group participates in click chemistry reactions, allowing for the efficient and selective formation of triazoles. The hydrazide group forms hydrazones with aldehydes and ketones, providing a stable linkage that can be used in various applications.
Comparison with Similar Compounds
Similar Compounds
N3-PEG12-Hydrazide: A similar compound with a longer PEG chain, used in similar applications but offering different solubility and flexibility properties.
N3-PEG4-Hydrazide: Another similar compound with a shorter PEG chain, providing different physical and chemical properties.
Uniqueness
N3-PEG2-Hydrzide is unique due to its specific PEG chain length, which provides a balance between solubility and flexibility. This makes it particularly useful in applications where a shorter linker is required, such as in the synthesis of small PROTAC molecules or in bioconjugation techniques where minimal steric hindrance is desired.
Properties
Molecular Formula |
C6H14N5O3+ |
|---|---|
Molecular Weight |
204.21 g/mol |
IUPAC Name |
2-[2-(2-hydrazinyl-2-oxoethoxy)ethoxy]ethylimino-iminoazanium |
InChI |
InChI=1S/C6H13N5O3/c7-10-6(12)5-14-4-3-13-2-1-9-11-8/h7H,1-5H2,(H2,8,9)/p+1 |
InChI Key |
IMZCBJSROJTVKF-UHFFFAOYSA-O |
Canonical SMILES |
C(COCCOCC(=O)NN)N=[N+]=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




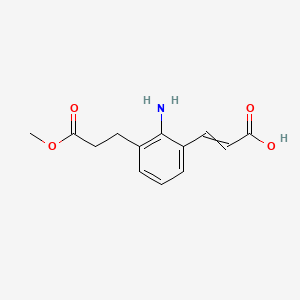
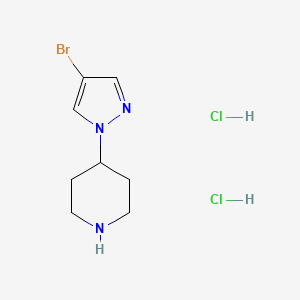
![2-Chloro-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid](/img/structure/B14050103.png)


